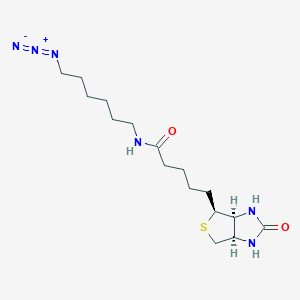
6-Heptynoic acid, 2-amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptynoic acid, 2-amino-, hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 177.63 g/mol. This compound is characterized by the presence of an amino group and an alkyne group, making it a versatile reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
6-Heptynoic acid, 2-amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including fluorescent dyes and natural products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptynoic acid, 2-amino-, hydrochloride typically involves the reaction of 6-Heptynoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The hydrochloride salt is then formed by reacting the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptynoic acid, 2-amino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 6-Heptynoic acid, 2-amino-, hydrochloride involves its ability to form covalent bonds with target molecules. The alkyne group can undergo cycloaddition reactions with azides, forming triazoles. The amino group can form amide bonds with carboxylic acids, facilitating the formation of complex molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
6-Heptynoic acid: Similar structure but lacks the amino group.
5-Hexynoic acid: Shorter carbon chain and lacks the amino group.
4-Pentynoic acid: Even shorter carbon chain and lacks the amino group.
Uniqueness
6-Heptynoic acid, 2-amino-, hydrochloride is unique due to the presence of both an amino group and an alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research .
Propiedades
IUPAC Name |
2-aminohept-6-ynoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMFBNUIPYVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)




![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)


![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)
![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)

